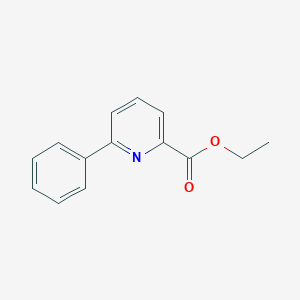

Ethyl 6-phenylpicolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565139 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107771-78-8 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Methodologies for Ethyl 6 Phenylpicolinate

Established Synthetic Pathways for Ethyl 6-phenylpicolinate

Established methods often involve sequential reactions to build the target molecule. These can include cascade reactions where multiple bonds are formed in a single sequence.

Cascade reactions, which involve two or more consecutive transformations where the subsequent reaction occurs as a result of the functionality formed in the previous step, offer an efficient route to complex molecules like this compound from simple substrates. ntu.edu.sgchemrxiv.org A notable cascade approach involves the rhodium-catalyzed reaction of α-diazo-β-keto oxime ethers. This process forms key 2-vinyl-2H-azirine intermediates. These intermediates can then undergo a ring-opening reaction, which facilitates the amination of an allylic C–H bond, ultimately leading to the formation of the multi-substituted pyridine (B92270) core. ntu.edu.sg This particular methodology has been shown to produce this compound in a 27% yield. ntu.edu.sg

Multi-step Reaction Sequences and General Procedures

Catalytic Synthesis Routes for Picolinate (B1231196) Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, reduce waste, and operate under milder conditions. Several catalytic strategies have been developed for the synthesis of picolinate derivatives.

A novel approach for the synthesis of picolinate derivatives involves a multi-component reaction catalyzed by a nanoporous heterogeneous catalyst. rsc.orgnih.gov Specifically, the metal-organic framework (MOF) UiO-66(Zr)-N(CH2PO3H2)2 has been successfully employed. nih.govrsc.org This catalyst facilitates a one-pot synthesis from components such as an ethyl 2-oxopropanoate, ammonium (B1175870) acetate (B1210297), malononitrile (B47326), and various aldehydes. rsc.orgnih.gov The reaction proceeds via a cooperative vinylogous anomeric-based oxidation mechanism, which avoids the need for a traditional oxidizing agent. researchgate.net This method is notable for its high efficiency, the reusability of the catalyst for up to six cycles without significant loss of activity, and its operation at ambient temperature in ethanol (B145695). rsc.org While this exact method was optimized for compounds like Ethyl 6-amino-5-cyano-4-phenylpicolinate, the underlying strategy is broadly applicable to other picolinate derivatives. nih.govrsc.org

The synthesis of Ethyl 6-amino-5-cyano-4-phenylpicolinate, an analog of the target compound, was achieved with a 91% yield using this catalytic system. nih.gov

Table 1: Spectroscopic Data for Ethyl 6-amino-5-cyano-4-phenylpicolinate

| Analysis | Data | Citation |

|---|---|---|

| Appearance | White solid | nih.govrsc.org |

| Melting Point | 205–206 °C | nih.govrsc.org |

| ¹H NMR | δ (ppm) 7.63–7.53 (m, 5H), 7.21 (s, 1H), 6.91 (s, 2H), 4.38 (q, J = 7.3 Hz, 2H), 1.34 (t, J = 7.2 Hz, 3H) | nih.govrsc.org |

| ¹³C NMR | δ (ppm) 163.3, 154.1, 150.0, 136.9, 136.7, 129.7, 128.8, 128.4, 118.2, 115.3, 114.6, 98.6, 62.3, 13.8 | nih.govrsc.org |

Data obtained in DMSO-d6. nih.govrsc.org

Transition metal-free pathways provide an alternative to traditional catalysis, avoiding potential metal contamination in the final product. One such strategy is the phosphine-catalyzed [4+2] annulation between α-alkyl allenoates and imines to construct tetrahydropyridine (B1245486) derivatives, which are precursors to pyridines. nih.gov In this mechanism, a phosphine (B1218219) like tributylphosphine (B147548) acts as a nucleophilic catalyst to create a zwitterionic intermediate from the allenoate. This intermediate then reacts with an N-tosylimine through a series of proton transfers and a final conjugate addition/elimination sequence to yield the heterocyclic ring. nih.gov Another metal-free system has been reported for the synthesis of related structures like Ethyl 6-(4-methoxyphenyl)-4-phenylpicolinate, demonstrating the viability of annulation strategies in the absence of transition metals. semanticscholar.org

Cooperative Vinylogous Anomeric-Based Oxidation Utilizing Heterogeneous Catalysts (e.g., UiO-66(Zr)-N(CH2PO3H2)2)

Optimization of Reaction Conditions and Synthetic Yield

The optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the yield and purity of the desired product. researchgate.netbeilstein-journals.org In the synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH2PO3H2)2 catalyst, a model reaction was used to determine the optimal conditions. nih.gov The reaction between ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-chlorobenzaldehyde (B46862) was tested under various scenarios. rsc.org The study found that using 5 mg of the catalyst in ethanol at ambient temperature provided the best results, achieving a 91% yield in the model reaction. nih.gov The choice of solvent was shown to be particularly critical, with ethanol outperforming other solvents like DMF, water, acetonitrile, and methanol, as well as solvent-free conditions. nih.gov

Table 2: Optimization of Reaction Conditions for Picolinate Synthesis

| Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |

|---|---|---|---|---|---|

| 5 | DMF | Ambient | 5 | 70 | nih.gov |

| 5 | H₂O | Ambient | 5 | 55 | nih.gov |

| 5 | CH₃CN | Ambient | 5 | 65 | nih.gov |

| 5 | EtOH | Ambient | 3 | 91 | nih.gov |

| 5 | MeOH | Ambient | 5 | 75 | nih.gov |

| 5 | EtOH | 0 | 5 | 60 | nih.gov |

| 5 | EtOH | 50 | 3 | 91 | nih.gov |

| 5 | EtOH | 80 | 3 | 91 | nih.gov |

| 3 | EtOH | Ambient | 4 | 78 | nih.gov |

| 7 | EtOH | Ambient | 3 | 91 | nih.gov |

Based on the model reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-chlorobenzaldehyde. nih.gov

Green Chemistry Considerations in Picolinate Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for complex molecules like this compound, aiming to reduce environmental impact and enhance safety and efficiency. researchgate.netnih.gov This involves a focus on aspects such as the use of safer solvents, development of recyclable catalysts, energy efficiency, and maximizing atom economy. researchgate.netnih.gov

Recent research has highlighted the use of multi-component reactions (MCRs) as a particularly effective strategy in green synthesis. frontiersin.orgrsc.orgnih.gov MCRs are one-pot reactions where three or more reactants combine to form a single product, which inherently reduces waste, minimizes purification steps, and saves time and energy compared to traditional linear syntheses. frontiersin.orgnih.gov

A notable advancement in the green synthesis of picolinate derivatives involves a multi-component reaction utilizing a novel, nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. nih.govresearchgate.net This method allows for the synthesis of various picolinate and picolinic acid derivatives at ambient temperature, a significant improvement in energy efficiency. nih.govresearchgate.net The reaction proceeds in ethanol, a greener and more benign solvent compared to many volatile organic solvents. nih.gov

The general procedure for this synthesis involves the reaction of ethyl 2-oxopropanoate, an aromatic aldehyde (like benzaldehyde (B42025) to yield the phenyl group), ammonium acetate, and malononitrile in the presence of the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst. nih.govrsc.org The use of a heterogeneous catalyst is a key green advantage, as it can be easily separated from the reaction mixture by simple filtration and subsequently reused, reducing catalyst waste and cost. rsc.orgresearchgate.net The recyclability of this specific zirconium-based catalyst has been demonstrated, maintaining its activity over multiple cycles. nih.govrsc.org

Another important metric in green chemistry is the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the desired product. libretexts.orgchembam.com By employing MCRs and recyclable catalysts, the E-factor for picolinate synthesis can be significantly lowered. libretexts.org Similarly, atom economy, which measures the efficiency of a reaction in converting reactant atoms to the final product, is maximized in these one-pot syntheses. chembam.comigitsarang.ac.in Addition and cycloaddition reactions, conceptually similar to the assembly in MCRs, are inherently high in atom economy. igitsarang.ac.in

Solvent-free, or neat, reaction conditions represent another frontier in green picolinate synthesis. orgchemres.org Several studies on pyridine derivatives have successfully employed magnetically recoverable nano-catalysts under solvent-free conditions, often coupled with energy-efficient microwave irradiation. rsc.orgresearchgate.net These methods offer advantages like easy catalyst separation via an external magnet, high product yields, and enhanced reaction rates. orgchemres.orgrsc.org

The following table summarizes key research findings that align with green chemistry principles for the synthesis of picolinate derivatives.

Table 1: Green Chemistry Approaches in Picolinate Synthesis

| Feature | Green Advancement | Rationale and Benefits | Research Finding |

|---|---|---|---|

| Catalyst | Heterogeneous, Recyclable Nanocatalyst (UiO-66(Zr)-N(CH₂PO₃H₂)₂) | Reduces waste, allows for easy separation and reuse, and avoids leaching of metal catalysts into the product and environment. rsc.orgresearchgate.net | The UiO-66(Zr)-based catalyst is effective for synthesizing picolinates and can be recycled multiple times without significant loss of activity. nih.govrsc.org |

| Reaction Conditions | Ambient Temperature | Minimizes energy consumption, reducing the environmental and economic impact of the synthesis. | The synthesis of picolinate derivatives using the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst proceeds efficiently at room temperature. nih.govresearchgate.net |

| Solvent | Use of Ethanol / Solvent-Free | Ethanol is a bio-based and less toxic solvent. Solvent-free conditions eliminate solvent waste and simplify product purification. orgchemres.orgresearchgate.net | The multi-component reaction for picolinates is successfully carried out in ethanol. nih.gov Other pyridine derivatives are synthesized under solvent-free conditions using magnetic nanocatalysts. orgchemres.orgrsc.org |

| Synthesis Strategy | Multi-Component Reaction (MCR) | Increases atom economy, reduces the number of synthetic steps, minimizes waste generation, and saves energy. frontiersin.orgrsc.org | A one-pot, multi-component reaction is used to produce a variety of picolinate derivatives with high efficiency. nih.govresearchgate.net |

Investigations into the Chemical Reactivity and Derivatization Strategies of Ethyl 6 Phenylpicolinate

Functionalization of the Pyridine (B92270) Core

The pyridine ring of Ethyl 6-phenylpicolinate is a primary target for modification to alter the electronic and steric properties of the molecule. Key strategies include halogenation and the introduction of a variety of functional groups.

Halogenation Reactions, Including Fluorination of Chloro-Substituted Picolinates

Halogenation, particularly fluorination, of the picolinate (B1231196) ring is a critical transformation, as the introduction of fluorine atoms can significantly impact a molecule's biological activity. A common strategy involves the nucleophilic aromatic substitution (SNAr) of chloro-substituted picolinates.

Research has detailed methods for the nucleophilic fluorination of picolinate esters at the 3- and 5-positions using potassium fluoride (B91410) (KF). acs.org The efficiency of these reactions can be enhanced by the use of additive promoters. Agents such as tetrabutylammonium (B224687) chloride and tetraphenylphosphonium (B101447) chloride have been shown to improve fluorination yields. researchgate.netgoogle.com However, the choice of promoter can sometimes lead to side reactions like alkyl ester exchange. acs.org Anhydrous tetramethylammonium (B1211777) fluoride (NMe4F) has emerged as a highly effective reagent for room-temperature SNAr fluorination of electron-deficient chloropicolinates, often providing excellent yields and minimizing side products that can occur at higher temperatures. acs.org

A significant body of work has focused on the synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which are valuable intermediates for herbicides. epo.orggoogle.comresearchgate.net These processes often start from 3,4,5,6-tetrachloropicolinonitrile and involve a sequence of reactions including fluorine exchange, amination, hydrolysis, and esterification. epo.orgresearchgate.net This multi-step approach avoids the use of expensive and specialized fluorinating agents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). epo.orggoogle.comresearchgate.net The fluoride exchange step typically uses alkali metal fluorides such as KF or CsF. epo.orgresearchgate.net

Table 1: Conditions for Fluorination of Chloro-Substituted Picolinates

| Substrate | Fluorinating Agent/Promoter | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Isopropyl 5-chloro-6-phenylpicolinate | KF / Tetrabutylammonium chloride | Various solvents, 4-24h | Isopropyl 5-fluoro-6-phenylpicolinate | Up to 80% (with CsF) | google.com |

| Isopropyl 4,5-dichloro-6-phenylpicolinate | Anhydrous NMe₄F | DMF, Room Temp | Isopropyl 4,5-difluoro-6-phenylpicolinate | 87% | acs.org |

| 3,4,5,6-tetrachloropicolinonitrile | KF | Sulfolane, 120°C | 3-chloro-4,5,6-trifluoropicolinonitrile | - | epo.org |

| Electron-deficient aryl chlorides | Anhydrous NMe₄F | DMF, 80°C, 3h | Aryl fluoride | 97% | acs.org |

Introduction of Diverse Functional Groups (e.g., Formyl, Alkyl, Aryl, Cyano)

Beyond halogenation, the pyridine core can be adorned with a range of functional groups to fine-tune the molecule's characteristics.

Formyl Group: A formyl group can be introduced at the 4-position to yield compounds like ethyl 4-formyl-6-phenylpicolinate. researchgate.net Formylation can also be achieved at the 2-position of the pyridine ring by treating a corresponding organometallic intermediate with a suitable formylating reagent like dimethylformamide (DMF). googleapis.com

Alkyl Group: An alkyl group is a substituent consisting of an alkane missing one hydrogen. wikipedia.org The introduction of alkyl groups onto the pyridine ring can be accomplished through various synthetic routes. For instance, multi-substituted pyridines bearing alkyl groups can be synthesized via the ring-opening of 2-allyl-2H-azirines mediated by DBU. ntu.edu.sg

Aryl Group: The installation of additional aryl groups on the picolinate framework is commonly achieved via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of a halogenated picolinate with an appropriate arylboronic acid or ester is a widely used method for creating C-C bonds to introduce new aryl substituents. researchgate.net This strategy has been pivotal in developing novel 6-aryl-picolinate herbicides. researchgate.net

Cyano Group: The cyano group is a valuable functional group that can serve as a synthetic handle for further transformations. The synthesis of ethyl 6-amino-5-cyano-4-aryl/phenylpicolinates has been reported through multi-component reactions, demonstrating a direct way to incorporate both amino and cyano functionalities onto the pyridine ring in a single step. nih.govrsc.org Cyanation can also be performed to introduce a nitrile group at various positions on the pyridine ring using reagents like trimethylsilyl (B98337) cyanide.

Modifications and Transformations at the Ester Moiety

The ethyl ester group of this compound is also amenable to chemical modification, providing another avenue for derivatization.

Beyond hydrolysis, the ester group can participate in other reactions. It can be converted into amides, although this is less common. chim.it More uniquely, the picolinate ester can function as a chelation-assisted leaving group. In C-glycosylation reactions, the picolinate group, activated by copper(II) triflate (Cu(OTf)₂), can be displaced by nucleophiles like silyl (B83357) enol ethers or allyltrimethylsilane (B147118) under mild, neutral conditions to form C-glycosides. nih.gov This highlights a sophisticated use of the ester moiety not just as a modifiable handle but as an active participant in C-C bond formation. nih.gov Conversely, the ester can be formed from the corresponding picolinic acid. For example, the reaction of 6-(2-((tert-butoxycarbonyl)amino)phenyl)picolinic acid with ethanol (B145695) in the presence of HATU and N-methylmorpholine yields the ethyl ester. googleapis.com

Derivatization of the Phenyl Substituent and Analogues

Modifying the 6-phenyl substituent offers a powerful method for tuning the biological activity and physicochemical properties of the parent molecule.

A key strategy involves the synthesis of analogues bearing substituted phenyl rings. For example, in the development of auxin herbicides, research focused on incorporating a methoxy (B1213986) group onto the 6-phenyl tail to create analogues with shorter soil half-lives. researchgate.net Similarly, a wide array of analogues have been synthesized where the phenyl group at the 4-position is substituted with various electron-donating or electron-withdrawing groups, such as p-tolyl, 3-nitrophenyl, 4-cyanophenyl, and 3,4-dimethoxyphenyl. nih.govrsc.org These are typically prepared via multi-component reactions involving a substituted benzaldehyde (B42025). rsc.org

Another advanced strategy is the direct C-H functionalization of the phenyl ring. For instance, palladium-catalyzed photoredox-mediated C-H arylation can be used to introduce additional phenyl groups at the ortho-position of a phenyl ring attached to a heterocyclic core. mdpi.com This late-stage modification allows for the rapid generation of complex analogues from a common intermediate.

In the context of medicinal chemistry, appending moieties to the phenyl ring has proven effective for optimizing drug-target interactions. For example, analogues of JAK2 pseudokinase-domain ligands were optimized by appending a benzyloxy group to the phenyl ring, which engaged in favorable cation-π and aryl-aryl interactions within the protein's binding pocket, significantly boosting affinity. nih.gov

Table 2: Examples of Derivatized Phenyl Substituents and Analogues

| Base Scaffold | Phenyl Derivatization | Synthetic Context/Application | Citation |

|---|---|---|---|

| 6-Aryl-picolinate | Methoxy group on 6-phenyl tail | Herbicide development (reduced soil half-life) | researchgate.net |

| Ethyl 6-amino-5-cyano-picolinate | 4-(p-tolyl) | Synthesis of picolinates via multi-component reaction | rsc.org |

| Ethyl 6-amino-5-cyano-picolinate | 4-(3-nitrophenyl) | Synthesis of picolinates via multi-component reaction | rsc.org |

| Ethyl 6-amino-5-cyano-picolinate | 4-(4-cyanophenyl) | Synthesis of picolinates via multi-component reaction | nih.gov |

| JAK2 Ligand | Phenyl-benzyloxy appended group | Optimization of protein-ligand binding affinity | nih.gov |

| 2,6-diphenylpyrimidine | Ortho-phenylation via C-H activation | Late-stage modification for drug discovery | mdpi.com |

Mechanistic Investigations of Reactions Involving Ethyl 6 Phenylpicolinate

Elucidation of Reaction Mechanisms Through Isotopic Labeling and Mechanistic Studies

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, thereby elucidating the underlying mechanism. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products, providing direct evidence for bond-forming and bond-breaking steps. wikipedia.org This method is particularly valuable in complex reaction cascades where multiple pathways may be plausible.

While specific isotopic labeling studies on the synthesis of ethyl 6-phenylpicolinate are not extensively documented in the literature, the principles of this technique are broadly applicable to understanding picolinate (B1231196) synthesis. For instance, in the study of metabolic pathways, stable isotope labeling is used to track the incorporation of labeled precursors into various metabolites. generalmetabolics.com A similar approach could be employed to investigate the origin of the atoms in the this compound backbone.

For example, to confirm a proposed reaction pathway for the synthesis of a picolinate, one could use a starting material labeled at a specific position. The location of the isotopic label in the final this compound product, as determined by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can confirm or refute a proposed mechanistic step. wikipedia.org

Table 1: Common Isotopes Used in Mechanistic Studies and Their Detection Methods

| Isotope | Natural Abundance (%) | Detection Method | Application in Studying this compound Reactions |

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR Spectroscopy | Tracing the source of hydrogen atoms, investigating hydride shifts. |

| ¹³C | 1.1 | Mass Spectrometry, NMR Spectroscopy | Mapping the carbon skeleton assembly. |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR Spectroscopy | Determining the origin of the pyridine (B92270) nitrogen. |

| ¹⁸O | 0.20 | Mass Spectrometry | Investigating the mechanism of esterification or hydrolysis. |

This table provides an overview of common stable isotopes and their potential applications in elucidating the reaction mechanisms relevant to this compound, based on general principles of isotopic labeling.

Mechanistic studies often involve a combination of experimental approaches beyond isotopic labeling. These can include kinetic studies to determine the reaction order and the effect of reactant concentrations, computational modeling to map out potential energy surfaces of reaction intermediates and transition states, and the isolation or trapping of reaction intermediates.

Understanding Intramolecular Rearrangements (e.g., 1,6-Hydride Shift, Prototropic Isomerization)

Intramolecular rearrangements are processes in which atoms or groups within a molecule shift from one position to another, leading to a new constitutional isomer. Such rearrangements are often key steps in complex organic transformations.

1,6-Hydride Shift:

A 1,6-hydride shift involves the migration of a hydrogen atom with its two bonding electrons from one position to another, six atoms away. While direct evidence for a 1,6-hydride shift in the synthesis of this compound is not explicitly reported, this type of rearrangement is known to occur in the synthesis of other pyridine derivatives. For instance, in a catalyst-controlled selective synthesis of pyridines from α-diazo oxime ethers, a 1,6-hydride shift is proposed as one of the pathways leading to 6π-electrocyclization to form the pyridine ring. rsc.org This suggests that under certain reaction conditions, intermediates in the synthesis of picolinates could potentially undergo similar rearrangements. A stereoselective synthesis of hexahydrofluorene derivatives has also been reported to proceed via a 1,6-reduction-type hydride shift. nih.gov

Prototropic Isomerization:

Prototropic isomerization refers to the relocation of a proton, often accompanied by the rearrangement of a double bond. This type of isomerization is a common phenomenon in organic chemistry, particularly in systems with acidic protons and multiple potential sites for protonation. In the context of picolinate synthesis, prototropic isomerization could play a role in the final aromatization step to form the stable pyridine ring. General acid and base catalysis can facilitate such processes. cdnsciencepub.com The isomerization of certain unsaturated organophosphorus compounds is a known example of prototropic rearrangement. rsc.org In the selective synthesis of pyridines mentioned earlier, prototropic isomerization is presented as an alternative pathway to the 1,6-hydride shift for achieving the necessary 6π-electrocyclization. rsc.org

Mechanistic Roles of Catalysts in Picolinate Synthesis

Catalysts play a pivotal role in the synthesis of picolinates by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and influencing selectivity. The mechanistic role of a catalyst can vary significantly depending on its nature (e.g., metal-based, organocatalyst, or biocatalyst) and the specific reaction conditions.

In one example of picolinate synthesis, a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, was used. nih.gov The proposed mechanism highlights several key roles of the catalyst:

Activation of Reactants: The acidic phosphonic acid groups on the catalyst are suggested to activate the aldehyde reactant by protonation. nih.gov

Facilitating Condensation: The catalyst provides a surface and an environment that promotes the condensation reactions between the various components. nih.gov

Ammonia (B1221849) Source: Ammonium (B1175870) acetate (B1210297) serves as the nitrogen source, releasing ammonia in situ. nih.gov

Table 2: Proposed Mechanistic Steps in the UiO-66(Zr)-N(CH2PO3H2)2 Catalyzed Synthesis of Picolinates

| Step | Description | Role of Catalyst |

| 1 | Aldehyde activation | The -PO₃H₂ group of the catalyst activates the aldehyde. |

| 2 | Knoevenagel Condensation | The activated aldehyde reacts with malononitrile (B47326). |

| 3 | Enamine Formation | Ethyl pyruvate (B1213749) reacts with ammonia to form an enamine intermediate. |

| 4 | Michael Addition | The enamine intermediate adds to the Knoevenagel product. |

| 5 | Cyclization and Aromatization | Intramolecular cyclization followed by oxidation leads to the picolinate product. |

This table outlines the proposed mechanistic steps for the synthesis of picolinate derivatives using a specific heterogeneous catalyst, as described in the literature. nih.gov These steps illustrate the general functions a catalyst can perform in such multi-component reactions.

In other contexts, such as copper-catalyzed reactions, the catalyst's role can involve redox cycling. For instance, in the direct α-amination of carbonyls, a Cu(II) catalyst is proposed to facilitate the formation of an α-bromo intermediate, which is then displaced by an amine. nih.govorganic-chemistry.org The copper catalyst is regenerated in a subsequent oxidation step. nih.govorganic-chemistry.org While this example does not directly produce a picolinate, it illustrates the versatile mechanistic roles that transition metal catalysts can play.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

¹H NMR Analysis: In the ¹H NMR spectrum of ethyl 6-phenylpicolinate, distinct signals corresponding to the ethyl group and the aromatic protons of the phenyl and picolinate (B1231196) rings are expected. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling. The aromatic region will show a more complex pattern of signals for the seven protons on the two rings. While specific, verified spectral data for this exact compound is not readily available in the searched literature, data for closely related structures like 2-phenylpyridine (B120327) and other picolinate esters can provide expected ranges. rsc.orgchemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) and are influenced by the electronic environment of each proton.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org For this compound, distinct peaks are anticipated for the carbonyl carbon of the ester, the carbons of the phenyl and pyridine (B92270) rings, and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield (150-200 ppm). libretexts.org The aromatic carbons appear in the approximate range of 120-160 ppm, while the aliphatic carbons of the ethyl group are found upfield. libretexts.orgchemicalbook.com

Table 1: Predicted NMR Data for this compound Note: This table is based on typical chemical shift values and data from similar compounds. Actual experimental values may vary.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (δ ppm) | Multiplicity | Assignment | Predicted Shift (δ ppm) |

| Aromatic-H (Py, Ph) | 7.20 - 8.70 | Multiplet (m) | C=O (Ester) | 165 - 175 |

| -OCH₂CH₃ | ~4.30 | Quartet (q) | Aromatic-C (Py, Ph) | 120 - 160 |

| -OCH₂CH₃ | ~1.35 | Triplet (t) | -OCH₂CH₃ | ~61 |

| -OCH₂CH₃ | ~14 |

High-Resolution Mass Spectrometry (HRMS/ESI-HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. rsc.org This high precision allows for the calculation of a unique elemental formula. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HRMS, which typically forms protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. rsc.org

For this compound (C₁₄H₁₃NO₂), HRMS would be used to confirm its elemental formula by comparing the experimentally measured mass with the theoretically calculated mass. This technique is invaluable for confirming the identity of a synthesized compound and distinguishing it from other potential products or impurities with the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₁₄H₁₃NO₂ | [M+H]⁺ | 228.1019 | Typically within 5 ppm of calculated |

| [M+Na]⁺ | 250.0838 | Typically within 5 ppm of calculated |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. specac.com It is an effective tool for identifying the presence of specific functional groups. pressbooks.pub

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1700-1750 cm⁻¹. pressbooks.pubmasterorganicchemistry.com

C-O Stretch: An absorption band for the ester C-O single bond, usually found in the 1300-1000 cm⁻¹ region. libretexts.org

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the phenyl and pyridine rings. libretexts.org

Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Absorptions appearing just below 3000 cm⁻¹ for the ethyl group. pressbooks.pub

The region below 1500 cm⁻¹ is known as the "fingerprint region," which is unique for every molecule and can be used for definitive identification by comparison with a standard spectrum. specac.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1700 - 1750 | Strong, Sharp |

| C=C, C=N (Aromatic Rings) | Stretch | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium-Strong |

Chromatographic Methods, Including High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to separate, identify, and quantify components in a mixture. researchgate.netscbt.com In the context of this compound, HPLC is an invaluable tool for monitoring the progress of its synthesis. By taking aliquots from a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of the desired product. This allows chemists to optimize reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is commonly employed for the analysis of such aromatic compounds. The purity of the final isolated product can also be accurately assessed using this method.

Advanced Optical Spectroscopy: Fluorescence and Raman Spectroscopy Applications

Fluorescence Spectroscopy: Fluorescence spectroscopy investigates the electronic excited states of molecules. Picolinate esters have been utilized as reactive functional groups in the design of fluorescent probes. rsc.orgchemrxiv.org Often, the picolinate ester itself acts as a fluorescence quencher or as a recognition site. researchgate.net For instance, probes have been designed where the hydrolysis of a picolinate ester, often promoted by a specific metal ion like Cu²⁺, leads to the release of a fluorophore, causing a significant change in fluorescence ("turn-on" sensing). chemrxiv.orgtubitak.gov.tr While this compound itself is not expected to be strongly fluorescent, its derivatives and its use as a component in more complex systems are relevant in the field of fluorescence sensing. nih.gov

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be used to characterize the vibrations of the phenyl-pyridine backbone. Studies on phenylpyridines and bipyridines have demonstrated that Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about the orientation and interaction of these molecules on metal surfaces. acs.orgacs.org This technique could be applied to study the adsorption behavior of this compound on various substrates.

Computational Chemistry and Theoretical Studies on Ethyl 6 Phenylpicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgacs.org It is particularly effective for predicting the geometric and electronic characteristics of molecules. mdpi.com DFT calculations are employed to determine properties like total energy, electron density distribution, and orbital energies, which are fundamental to understanding chemical reactivity. mdpi.comekb.eg

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. materialsciencejournal.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions. scirp.orgscispace.com

For instance, in studies of various pyridine (B92270) derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. A lower HOMO-LUMO gap is often associated with increased reactivity. scirp.org Analysis of the orbital distribution reveals the likely sites for electrophilic and nucleophilic attack.

While specific DFT data for Ethyl 6-phenylpicolinate is not available in the cited literature, the table below presents representative HOMO-LUMO data for related imidazo[1,2-a]pyridine (B132010) derivatives, illustrating the typical output of such an analysis. scirp.org

| Compound (Derivative) | ℰHOMO (eV) | ℰLUMO (eV) | Δℰ (eV) |

| 9e | -6.32 | -2.41 | 3.91 |

| 9a | -6.04 | -2.48 | 3.56 |

| 9h | -5.92 | -2.69 | 3.23 |

| 9j | -5.39 | -2.90 | 2.49 |

This interactive table showcases calculated frontier orbital energies for a series of related heterocyclic compounds, demonstrating how electronic modifications affect stability (indicated by the energy gap Δℰ). Data sourced from a study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives. scirp.org

DFT calculations are instrumental in modeling chemical reaction pathways. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. A critical aspect of this modeling is the location of transition states, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a crucial parameter for predicting reaction rates. chemmethod.com By computationally modeling various potential pathways, researchers can predict the most likely mechanism for a given chemical transformation.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Molecular Modeling and Simulations for Intermolecular Interactions

Beyond the properties of individual molecules, computational methods can elucidate the non-covalent interactions between molecules, which are vital for understanding the properties of condensed phases, such as molecular crystals.

The PIXEL method is a computational approach used to calculate lattice energies and analyze intermolecular interactions in molecular crystals. acs.org It partitions the total interaction energy between a pair of molecules into distinct Coulombic (electrostatic), polarization, dispersion, and repulsion components based on the molecules' electron densities. acs.orgmdpi.com This allows for a quantitative understanding of the forces that stabilize a particular crystal packing arrangement, such as hydrogen bonds, π–π stacking, and other van der Waals forces. mdpi.com The PIXEL method is a valuable tool for crystal engineering, as it can rank the strength of different intermolecular synthons and even identify interactions that are repulsive despite being perceived as attractive. acs.org

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic molecules due to π-electron delocalization. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometrical index to quantify aromaticity. researchgate.netnih.gov It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system, such as benzene. mdpi.com

The HOMA index is calculated based on the bond lengths of the ring system. researchgate.net Its interpretation is generally as follows:

| HOMA Value | Interpretation |

| Close to 1 | Aromatic |

| Between 0 and 0.5 | Non-aromatic |

| Less than 0 | Anti-aromatic |

This table provides a guide to interpreting HOMA values for assessing the aromatic character of a cyclic system. researchgate.net

The Harmonic Oscillator Model of Electron Delocalization (HOMED) is a related index, modified from the original HOMA idea to better describe various resonance effects in heteroatomic π-electron systems. mdpi.com For a molecule like this compound, these indices would be applied to the phenyl and pyridine rings to quantify their respective aromatic character and how it is influenced by the substituents.

PIXEL Method for Crystal Packing and Molecular Assembly Stabilization

Global Hardness and Softness Analysis in Related Systems

Hardness (η) is a measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netscispace.com

Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. scirp.orgchemmethod.com

The principle of "maximum hardness" suggests that chemical systems evolve toward a state of maximum stability and hardness. chemmethod.com These descriptors are frequently used to compare the reactivity of different compounds within a series. For example, studies on pyridine derivatives have shown that softer molecules with lower hardness values tend to be more reactive. scispace.comelectrochemsci.org

The following table presents calculated hardness and softness values for a series of pyridine dicarboxylic acids, illustrating how structural isomerism affects these global reactivity descriptors.

| Compound | Hardness (η) (eV) | Softness (σ) (eV⁻¹) |

| 2,3-Pyridinedicarboxylic acid | 2.456 | 0.407 |

| 2,4-Pyridinedicarboxylic acid | 3.321 | 0.301 |

| 2,5-Pyridinedicarboxylic acid | 3.253 | 0.307 |

| 2,6-Pyridinedicarboxylic acid | 3.398 | 0.294 |

This interactive table displays global reactivity descriptors for related pyridine derivatives. The data indicates that 2,3-Pyridinedicarboxylic acid is the softest and least hard molecule in the series, suggesting it is the most reactive. Data sourced from a DFT study on pyridine dicarboxylic acids. electrochemsci.org

Advanced Applications of Ethyl 6 Phenylpicolinate in Chemical Research Disciplines

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The design of ancillary ligands is a crucial aspect of modifying the structural and reactivity properties of metal complexes. wiley.com Ethyl 6-phenylpicolinate and its derivatives, broadly known as picolinates, are widely utilized as chelating ligands in coordination chemistry. researchgate.net Picolinate (B1231196) ligands coordinate to metal ions in a bidentate fashion through the pyridine (B92270) nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. researchgate.net

Development of Picolinate-Based Ligands for Metal Complexes (e.g., Platinum(II) Complexes)

Picolinate-based ligands have been instrumental in the development of novel metal complexes, particularly with Platinum(II). These ligands are known to have a higher ligand field strength than acetylacetonate (B107027) (acac), which can be advantageous in achieving highly efficient blue or blue-green phosphorescent Pt(II) compounds. acs.org The introduction of a picolinate ancillary ligand can influence the emission color and intermolecular interactions of Pt(II) complexes. acs.org For instance, new dimesitylboron (BMes2)-functionalized 2-phenylpyridine (B120327) cyclometalated Pt(II) complexes with a picolinate ancillary ligand have been synthesized, demonstrating dual phosphorescence emission in solution at room temperature. acs.org

In the realm of cyclometalated platinum(II) complexes, picolinate co-ligands have been incorporated to complete the coordination sphere. researchgate.networktribe.com The resulting complexes exhibit interesting photophysical properties, such as red phosphorescence in the solid state at room temperature and unusual dual emission in a frozen glass. researchgate.net The design of these complexes often involves tuning the electronic properties of the picolinate ligand to control the emissive excited state. worktribe.com Furthermore, spiro linkage-containing tetradentate ligands incorporating a picolinate coordination group have been developed to bind Pt(II) ions, aiming to minimize intermolecular Pt-Pt interactions and suppress excimer formation for efficient electroluminescence. rsc.org

The table below summarizes some examples of Platinum(II) complexes developed using picolinate-based ligands.

| Complex Type | Ancillary/Co-ligand | Key Features | Reference |

| (m-Bppy)Pt(picolinate) | Picolinate | Dual phosphorescence, extended π-stacking interactions | acs.org |

| Cyclometalated Pt(II) | 2-picolinate (pic) | Red phosphorescence, dual emission | researchgate.net |

| Cyclometalated Pt(II) | Phosphinine and picolinate | Luminescence from phosphinine-localised triplet state | worktribe.com |

| Pt(II) with spiro ligand | Picolinate | Minimized intermolecular interactions, efficient electroluminescence | rsc.org |

| [Pt(Me2N-pbt)(R-pic-κN∧O)] | Substituted picolinates | Phosphorescent emissions, potential for phototoxicity | nih.gov |

Exploration of Catalytic Applications of Metal-Picolinate Complexes

Metal-picolinate complexes have shown significant promise as catalysts in a variety of organic transformations. Cobalt picolinate complexes, for example, are effective catalysts for the hydroperoxidation and hydration of alkenes. nih.gov These catalysts are easily prepared from commercially available materials and allow for the tuning of reactivity by using substituted picolinic acids. nih.gov The choice of the picolinic acid can control whether the major product is a hydroperoxide or an alcohol. nih.gov

Oxidoperoxido-molybdenum(VI) complexes containing a chelating picolinate ligand have been developed as ionic liquids for catalytic epoxidation. mdpi.com These complexes are effective in the oxidation of a wide range of substrates, including olefins, alcohols, and sulfides, often using environmentally friendly oxidants like hydrogen peroxide. mdpi.com

Ruthenium(II) complexes with picolinate ligands have been investigated as redox photosensitizers. frontiersin.org These complexes exhibit wide-band absorption in the visible-light region and possess strong reducing power in their one-electron reduced state, making them suitable for various photochemical reactions, including CO2 reduction and organic synthesis. frontiersin.org The stronger electron-donating ability of the picolinate ligand, compared to other diimine ligands, is a key factor in its enhanced photocatalytic properties. frontiersin.org

The catalytic hydrolysis of p-nitrophenyl picolinate has been studied using binuclear metal complexes in micellar solutions, demonstrating a bifunctional catalytic mechanism. tandfonline.com This research highlights the potential of metal-picolinate systems in mimicking enzymatic processes.

Contribution to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the assembly of molecules through noncovalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, larger structures. plos.org Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties. taylorfrancis.comias.ac.innih.gov

This compound and related picolinate structures contribute to this field through their ability to form predictable intermolecular interactions. The picolinate moiety, with its hydrogen bond accepting nitrogen and oxygen atoms, can participate in the formation of supramolecular synthons—structural units built from intermolecular interactions. taylorfrancis.com The crystal structure of Pt(II) complexes with picolinate ligands often reveals extended π-stacking interactions, which are crucial in determining the solid-state properties of the material. acs.org The ability to control these interactions through ligand design is a key aspect of crystal engineering. rsc.org For instance, introducing a substituent on the pyridyl ring of the picolinate ligand can be an effective strategy to minimize intermolecular stacking. acs.org

The study of small-molecule guest-host complexes, a central theme in supramolecular chemistry, has benefited from computational methods to predict crystal structures, where the influence of crystal packing is significant. plos.org The principles of supramolecular chemistry are applied to develop new materials with specific functionalities. plos.org

Role as a Precursor and Building Block for Diverse Heterocyclic Scaffolds (e.g., Pyridines, Pyrroles, Furans, Azirines)

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. beilstein-journals.org

Pyridines: this compound is itself a substituted pyridine. Methodologies for synthesizing polysubstituted pyridines often utilize precursors that can be conceptually related to or derived from structures like this compound. For example, one-pot, three-component reactions can yield highly decorated pyridine derivatives. organic-chemistry.orgcore.ac.uk Silver-catalyzed heterodimerization of isocyanides is another method to produce fully substituted pyridines. rsc.org

Pyrroles: While direct conversion of this compound to pyrroles is not commonly cited, the synthesis of functionalized pyrroles often involves precursors with similar structural motifs. wikipedia.org For instance, enal-azomethine ylides, which can be generated from precursors structurally related to derivatives of this compound, are used to synthesize functionalized pyrroles. rsc.orgresearchgate.net Various synthetic strategies for pyrroles include the Paal-Knorr synthesis, Knorr pyrrole (B145914) synthesis, and metal-catalyzed cyclization reactions. organic-chemistry.orgnih.gov

Furans: The synthesis of furans can be achieved through various routes, including the rearrangement of vinyloxiranes and palladium-catalyzed reactions of alkyl enol ethers. organic-chemistry.org Although a direct synthesis from this compound is not standard, the phenylpyridine scaffold is a common feature in precursors for more complex heterocyclic systems.

Azirines: 2H-Azirines are strained, reactive intermediates that serve as versatile building blocks in heterocyclic synthesis. scispace.comnih.govbeilstein-journals.org A metal-free ring expansion of 2-allyl-2H-azirines can lead to the formation of substituted pyridines, including ethyl 5-methyl-6-phenylpicolinate. lookchem.com In a reverse sense, ethyl 4-formyl-6-phenylpicolinate has been synthesized from a 2H-azirine precursor. rsc.orgresearchgate.net

The following table highlights the role of this compound and its structural analogs as precursors.

| Heterocyclic Scaffold | Synthetic Route | Precursor/Intermediate | Reference |

| Pyridines | Ring expansion of 2-allyl-2H-azirines | 2-Allyl-2H-azirines | lookchem.com |

| Pyridines | From 2H-azirines | 2H-azirine | rsc.orgresearchgate.net |

| Pyrroles | [3+2] Annulation | Enal-azomethine ylides | rsc.orgresearchgate.net |

Research in Materials Science for Novel Material Development

The properties of this compound and its metal complexes make them attractive for applications in materials science. ambeed.commolaid.combldpharm.com The phosphorescent properties of platinum(II) complexes with picolinate ligands are of particular interest for the development of Organic Light-Emitting Diodes (OLEDs). acs.orgrsc.org The efficiency and color of the emitted light can be tuned by modifying the structure of the picolinate ligand. acs.org For example, highly phosphorescent platinum(II) complexes with spiro linkage-containing tetradentate ligands that include a picolinate group have been designed for efficient yellowish-green OLEDs. rsc.org

Furthermore, the ability of picolinate complexes to self-assemble into ordered structures through intermolecular interactions is a key feature for creating functional materials. nih.gov The aggregation behavior of these complexes can influence their photophysical properties and their performance in devices. The development of materials with aggregation-induced emission (AIE) is an active area of research where such compounds could play a role. ambeed.com

Synthetic Exploration and Development of Analogues and Derivatives of Ethyl 6 Phenylpicolinate

Rational Design and Synthesis of Substituted Picolinate (B1231196) and Nicotinate (B505614) Derivatives

The synthesis of substituted picolinate and nicotinate derivatives can be achieved through a variety of modern synthetic methodologies. Multi-component reactions, for instance, offer an efficient route to complex picolinate and picolinic acid derivatives. One such approach involves the reaction of 2-oxopropanoic acid or its ethyl ester, ammonium (B1175870) acetate (B1210297), malononitrile (B47326), and various aldehydes, facilitated by a nanoporous heterogeneous catalyst. rsc.orgresearchgate.net This method allows for the construction of the picolinate scaffold in a single step, with the potential for introducing diversity through the choice of aldehyde.

Another strategy for synthesizing substituted picolinates involves the Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction can be used to introduce aryl or heteroaryl groups at specific positions on the pyridine (B92270) ring. For example, methyl 6-ethyl-3-methyl-4-phenylpicolinate can be synthesized and utilized as a building block for more complex structures. chemicalbook.comfrontiersin.org

The synthesis of nicotinate derivatives can be approached through methods like the four-step quasi one-pot procedure starting from ketone enamines and 4-methylideneisoxazol-5-ones. This sequence involves the formation of isoxazole-5-ols, O-methylation, hydrogenative cleavage, and subsequent aromatization to yield fully substituted nicotinates. researchgate.net Additionally, various catalytic systems, including those based on copper or zeolites, have been employed for the synthesis of substituted pyridines, which can then be converted to the corresponding picolinates or nicotinates. ijpsonline.comnih.gov

The introduction of specific functional groups can be guided by the desired biological activity. For example, the incorporation of a chloropicolinate framework has been explored for developing novel therapeutic agents. A series of diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides and other reagents. acs.org

The table below summarizes some of the synthetic methods used to generate substituted picolinate and nicotinate derivatives.

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| Picolinates | Multi-component reaction | 2-oxopropanoic acid, ammonium acetate, malononitrile, aldehydes, UiO-66(Zr)-N(CH2PO3H2)2 | rsc.orgresearchgate.net |

| Substituted Picolinates | Suzuki cross-coupling | Palladium catalyst | frontiersin.org |

| Nicotinates | Quasi one-pot procedure from isoxazoles | Ketone enamines, 4-methylideneisoxazol-5-ones, Mo(CO)6/H2O | researchgate.net |

| Chloropicolinates | Coupling reactions | Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, acid chlorides | acs.org |

| Substituted Pyridines | Hantzsch-type annulation | Oximes, trifluoromethyl-diketones, aldehydes, NH4I | ijpsonline.com |

Investigation of Structurally Related Pyridine, Pyrrole (B145914), and Azirine Compounds

The exploration of bioisosteres and structurally related heterocyclic systems is a common strategy in drug discovery to identify novel scaffolds with improved properties. In the context of ethyl 6-phenylpicolinate, the investigation extends to other nitrogen-containing heterocycles such as pyrroles and azirines.

Pyridine Derivatives: The pyridine ring is a prevalent motif in many FDA-approved drugs due to its ability to improve metabolic stability, permeability, potency, and binding affinity. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological targets, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov The synthesis of various pyridine derivatives can be achieved through numerous methods, including addition of Grignard reagents to pyridine N-oxides and visible-light-enabled biomimetic aza-6π electrocyclization. organic-chemistry.org

Pyrrole Analogues: Pyrrole and its derivatives are another important class of heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgnih.gov The pyrrole scaffold is present in many natural products and marketed drugs. rsc.orgnih.gov The synthesis of substituted pyrroles can be achieved through various methods, such as the Paal-Knorr synthesis, or more modern approaches like multi-component reactions and metal-catalyzed cyclizations. rsc.org The desymmetrization of meso-aziridines with pyrroles using a palladium catalyst offers a route to chiral pyrrole derivatives. acs.org

Azirine Compounds: 2H-Azirines are strained, three-membered heterocyclic rings that serve as versatile synthetic intermediates. researchgate.net They can undergo ring-opening reactions to form various other heterocyclic systems, including pyrroles and imidazoles. researchgate.net The synthesis of chiral 2H-azirine-2-carboxylates can be accomplished through methods like the organocatalytic asymmetric Neber reaction. researchgate.net The reactivity of azirines allows for their use in multicomponent reactions, such as the Passerini and Ugi reactions, to generate structurally diverse dipeptide and depsipeptide derivatives containing the azirine moiety. researchgate.net

The table below highlights some of the synthetic approaches and applications of these related heterocyclic compounds.

| Heterocycle | Synthetic Approach | Key Features and Applications | Reference |

| Pyridine | Grignard addition to N-oxides, Electrocyclization | Improves metabolic stability, permeability, and binding affinity. nih.gov | organic-chemistry.org |

| Pyrrole | Palladium-catalyzed desymmetrization of aziridines | Core structure in many bioactive compounds with diverse therapeutic applications. rsc.orgnih.gov | acs.org |

| Azirine | Asymmetric Neber reaction, Multicomponent reactions | Versatile synthetic intermediates for the synthesis of other heterocycles. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Chemical Libraries

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. illinoisstate.edu By systematically modifying a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for potency, selectivity, and other desirable drug-like properties. illinoisstate.edumdpi.com

For pyridine-containing compounds, SAR studies have revealed important trends. For instance, the position of the nitrogen atom in the pyridine ring can significantly impact activity. In one study of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity, while the 3-pyridine analogue retained comparable activity to the lead compound. nih.gov The nature and position of substituents on the pyridine and associated rings also play a critical role. Modifications to different parts of a molecule, often designated as specific sites, can lead to significant changes in potency. nih.gov

In the context of picolinate and nicotinate derivatives, SAR studies have been used to optimize their antimicrobial properties. Research has shown a direct relationship between the chemical structure and antimicrobial activity of these compounds. researchgate.net For example, studies on various metal complexes of picolinic acid have demonstrated that their biological activity is influenced by the electronic structure of the ligand, which in turn is affected by the metal cation. researchgate.net

The development of chemical libraries of related compounds allows for a more comprehensive exploration of the SAR. High-throughput screening (HTS) of these libraries can quickly identify promising candidates and provide initial SAR data. nih.gov For example, screening a library of substituted sulfamoyl benzamidothiazoles provided a preliminary understanding of the SAR, guiding the design of more potent analogues. nih.gov

The following table presents examples of SAR findings for related compound classes.

| Compound Class | SAR Finding | Impact on Activity | Reference |

| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amines | Position of pyridine nitrogen | 2-pyridyl inactive, 3-pyridyl active | nih.gov |

| Pyridine Derivatives | Hydroxylation pattern | Two -OH groups improved antiproliferative activity | mdpi.com |

| Picolinates/Nicotinates | Metal complexation | Influences electronic structure and antimicrobial activity | researchgate.net |

| Substituted Sulfamoyl Benzamidothiazoles | Substituent modifications at various sites | Modulates potency in enhancing NF-κB signaling | nih.gov |

Q & A

Q. What strategies ensure reproducibility in multi-laboratory studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.